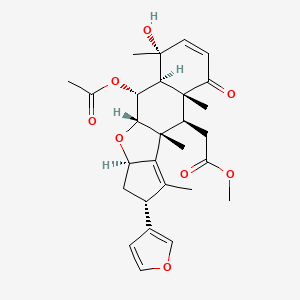
6-Acetylnimbandiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetylnimbandiol typically involves the acetylation of nimbandiol, a naturally occurring limonoid. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 6-OH position .
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction of nimbandiol from neem seeds followed by its chemical modification. The extraction process involves the use of organic solvents such as methanol or ethanol to obtain a crude extract, which is then purified using chromatographic techniques. The purified nimbandiol is then subjected to acetylation to produce this compound .
Chemical Reactions Analysis
Types of Reactions: 6-Acetylnimbandiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6-Acetylnimbandiol has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying limonoid chemistry and for developing synthetic methodologies.
Biology: Its role as a tyrosinase inhibitor makes it valuable in studies related to melanin production and pigmentation disorders.
Industry: It can be used in the development of skin-whitening agents and other cosmetic products.
Mechanism of Action
The mechanism of action of 6-Acetylnimbandiol involves the inhibition of tyrosinase, an enzyme crucial for melanin synthesis. By inhibiting tyrosinase, this compound effectively reduces melanin production. Additionally, it inhibits the expression of MITF (Microphthalmia-associated transcription factor), which is a key regulator of melanogenesis . This dual action makes it a potent antimelanogenic agent.
Comparison with Similar Compounds
Nimbandiol: The parent compound from which 6-Acetylnimbandiol is derived.
Azadirachtin: Another limonoid found in neem with insecticidal properties.
Gedunin: A limonoid with anti-inflammatory and anticancer properties.
Uniqueness: this compound is unique due to its specific acetylation at the 6-OH position, which enhances its tyrosinase inhibitory activity compared to its parent compound, nimbandiol. This selective acetylation also contributes to its non-cytotoxic nature, making it suitable for use in various biomedical applications .
Properties
CAS No. |
1281766-66-2 |
|---|---|
Molecular Formula |
C28H34O8 |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
methyl 2-[(1S,2R,3S,4R,8R,9S,10R,13R,15R)-2-acetyloxy-13-(furan-3-yl)-4-hydroxy-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate |
InChI |
InChI=1S/C28H34O8/c1-14-17(16-8-10-34-13-16)11-18-22(14)28(5)19(12-21(31)33-6)27(4)20(30)7-9-26(3,32)24(27)23(25(28)36-18)35-15(2)29/h7-10,13,17-19,23-25,32H,11-12H2,1-6H3/t17-,18-,19-,23-,24+,25-,26-,27+,28-/m1/s1 |
InChI Key |
PWFKLZWNGVGKBA-WETHXUPTSA-N |
Isomeric SMILES |
CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@@]5([C@@H]([C@H]4OC(=O)C)[C@](C=CC5=O)(C)O)C)CC(=O)OC)C |
Canonical SMILES |
CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4OC(=O)C)C(C=CC5=O)(C)O)C)CC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



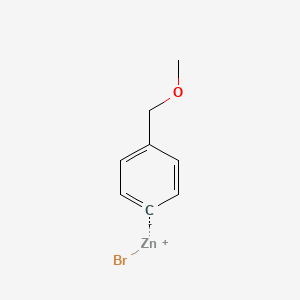
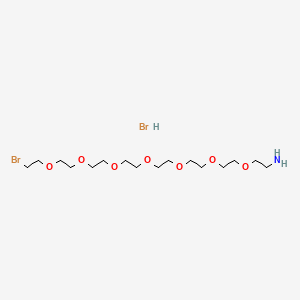
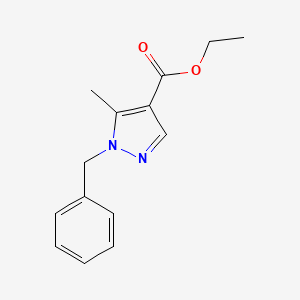
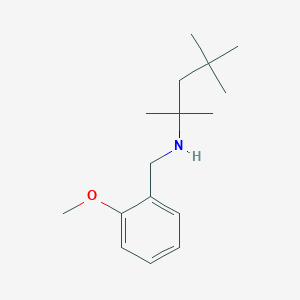
![2-{[(2-Methoxynaphthalen-1-yl)methyl]amino}ethanol](/img/structure/B14902227.png)
![tert-butyl 2-[(4S,6S)-6-(acetyloxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B14902229.png)

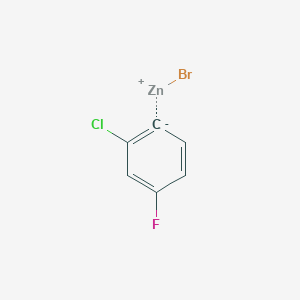

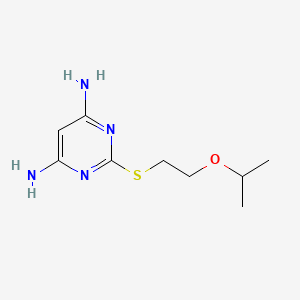
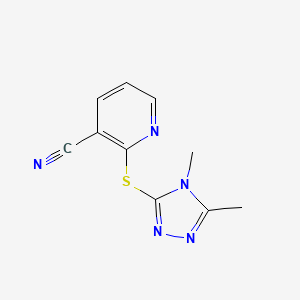
![(3R)-N-[(2S)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14902250.png)
![8-Bromo-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole](/img/structure/B14902255.png)
